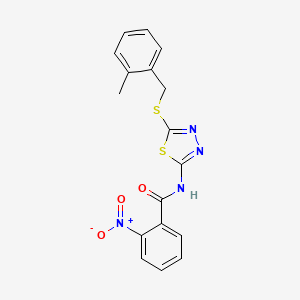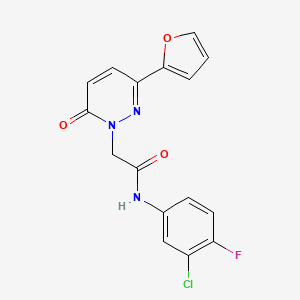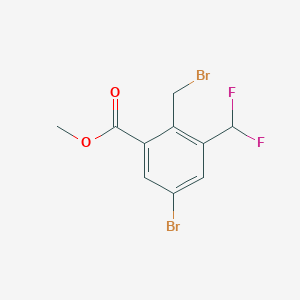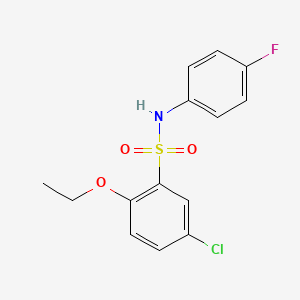
5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzenesulfonyl chloride and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-ethoxybenzenesulfonyl chloride is reacted with 4-fluoroaniline in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and ethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings can be functionalized further.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the presence of the chloro, ethoxy, and fluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-ethoxy-N-(4-fluorophenyl)morpholin-2-ylmethylbenzamide: This compound shares a similar core structure but has a morpholine ring instead of a sulfonamide group.
5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide: This compound differs in the position of the fluorophenyl group.
Uniqueness
5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C14H13ClFNO3S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO3S/c1-2-20-13-8-3-10(15)9-14(13)21(18,19)17-12-6-4-11(16)5-7-12/h3-9,17H,2H2,1H3 |
InChI Key |
DGEIPIGSCLCCEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)

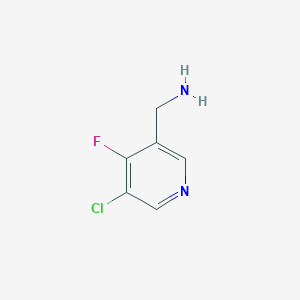

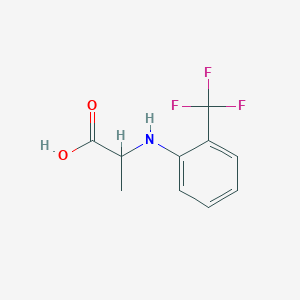
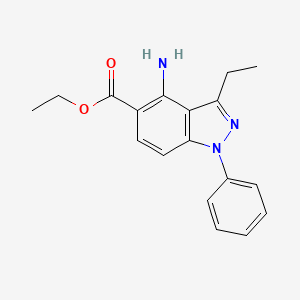

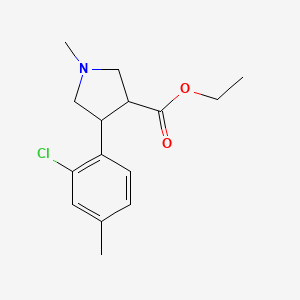


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)
